Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-)
Overview
Description
Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) is a quaternary ammonium compound paired with a borate anion. This compound is notable for its applications in organic synthesis, particularly as a phase-transfer catalyst and in various reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of Methanaminium, N,N,N-trimethyl-
Starting Materials: Methanol and trimethylamine.
Reaction: Methanol is reacted with trimethylamine in the presence of a strong acid like hydrochloric acid to form methanaminium, N,N,N-trimethyl-.
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
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Formation of (T-4)-butyltriphenylborate(1-)
Starting Materials: Triphenylborane and butyllithium.
Reaction: Triphenylborane is reacted with butyllithium to form butyltriphenylborate.
Conditions: This reaction is performed under anhydrous conditions to prevent hydrolysis of the borate.
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Combining the Two Components
Reaction: The methanaminium, N,N,N-trimethyl- is combined with the butyltriphenylborate to form the final compound.
Conditions: This step is typically carried out in a non-polar solvent like dichloromethane at low temperatures to ensure stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Products: Oxidation can lead to the formation of various borate esters and amine oxides.
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Reduction
Reagents: Sodium borohydride and lithium aluminum hydride are commonly used.
Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Products: Reduction typically yields simpler borate compounds and amines.
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Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: These reactions are carried out in non-polar solvents at low temperatures.
Products: Substitution reactions can produce various halogenated borates and quaternary ammonium salts.
Scientific Research Applications
Chemistry
Catalysis: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Reduction Reactions: Employed in the reduction of carbonyl compounds to alcohols.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Medicine
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Electronics: Utilized in the manufacturing of electronic components due to its stability and conductivity properties.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates. In biological systems, it disrupts microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
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Tetramethylammonium hydroxide
Comparison: Both compounds are quaternary ammonium salts, but tetramethylammonium hydroxide is primarily used as a strong base in organic synthesis.
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Tetraphenylborate
Comparison: Similar in that it contains a borate anion, but tetraphenylborate is often used as a precipitating agent for potassium and ammonium ions.
Uniqueness
Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) is unique due to its dual functionality as both a quaternary ammonium compound and a borate, making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
butyl(triphenyl)boranuide;tetramethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B.C4H12N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5(2,3)4/h4-18H,2-3,19H2,1H3;1-4H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXKTQQPBVJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073071 | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117522-01-7 | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117522-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117522017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-butyltriphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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